![molecular formula C9H8BrNO B13989373 8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)
8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine is a heterocyclic compound that features a pyrano-pyridine fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor followed by cyclization to form the pyrano-pyridine ring system. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated pyrano-pyridine compound.
Aplicaciones Científicas De Investigación
8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-3,4-dihydro-1H-pyrano[3,4-b]quinolin-1-one: Another brominated pyrano-pyridine compound with similar structural features.
4-Ethyl-4-hydroxy-8-Methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester: A related compound with different substituents.
Uniqueness
8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine is unique due to its specific bromine substitution and methylene group, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique properties. Further research and exploration of this compound could lead to new discoveries and advancements in various scientific fields.
Propiedades
Fórmula molecular |
C9H8BrNO |
|---|---|
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
8-bromo-4-methylidene-1H-pyrano[4,3-c]pyridine |
InChI |
InChI=1S/C9H8BrNO/c1-6-4-12-5-8-7(6)2-11-3-9(8)10/h2-3H,1,4-5H2 |
Clave InChI |
OFTYZAJYXDVYNL-UHFFFAOYSA-N |
SMILES canónico |
C=C1COCC2=C(C=NC=C12)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


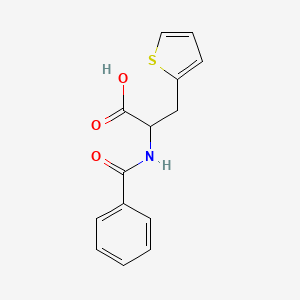
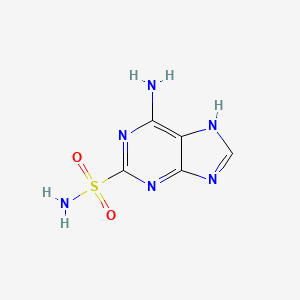

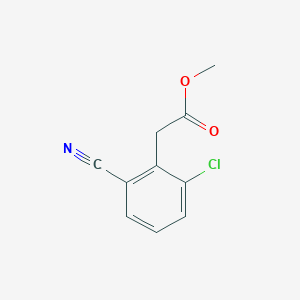
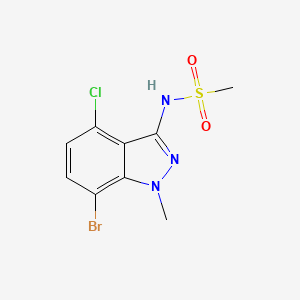
![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
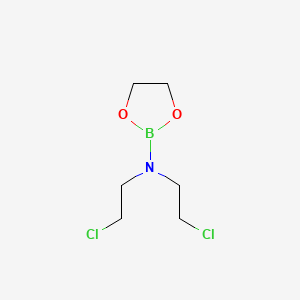


![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
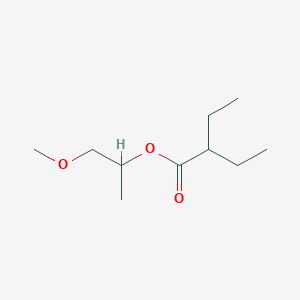
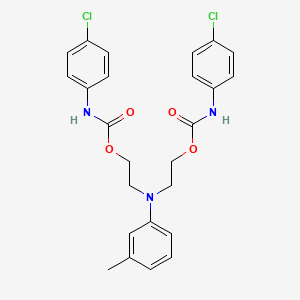

![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)
